molecular formula C9H9N7OS3 B4766355 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4766355
M. Wt: 327.4 g/mol
InChI Key: XZNIXGCJXKVNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one class, characterized by a fused triazole-pyrimidinone core. Key structural features include:

  • Position 2: A methylsulfanyl (-SMe) group.
  • Position 5: A methylene-bridged 5-amino-1,3,4-thiadiazol-2-yl substituent.

Such hybrid heterocyclic systems are often explored for antimicrobial, antiviral, and enzyme-inhibitory activities due to their structural mimicry of purine bases .

Properties

IUPAC Name

5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N7OS3/c1-18-8-12-7-11-4(2-5(17)16(7)15-8)3-19-9-14-13-6(10)20-9/h2H,3H2,1H3,(H2,10,13)(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIXGCJXKVNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC(=CC(=O)N2N1)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate aldehyde to form a Schiff base, which is then cyclized with a triazole derivative under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and triazole compounds often display significant antimicrobial properties. The specific compound has been studied for its potential to inhibit bacterial growth and combat infections. For instance, studies have shown that similar thiadiazole derivatives can effectively target various bacterial strains, suggesting that this compound may also possess similar activity.

Anticancer Properties

The compound has been explored for its anticancer potential. Certain triazole derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on triazole derivatives found that they could effectively reduce tumor growth in vivo, providing a promising avenue for further research into this compound's anticancer efficacy.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes is another area of interest. For example, compounds with similar structures have been reported to inhibit human carbonic anhydrase II (hCA-II), which is involved in various physiological processes and is a target for drug development in treating conditions like glaucoma and epilepsy.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityEffective against multiple bacterial strains ,
Anticancer PropertiesInduces apoptosis; reduces tumor growth in vivo ,
Enzyme InhibitionInhibits hCA-II; potential treatment for glaucoma and epilepsy ,

Nanocomposite Development

The compound has been utilized in the development of nanocomposites for various applications, including sensors and drug delivery systems. For example, research has demonstrated that integrating thiadiazole derivatives into nanostructures enhances their electrochemical properties, making them suitable for use in sensors for detecting biomolecules like doxorubicin.

Coatings and Surface Modifications

Thiadiazole-based compounds are also being explored for their ability to modify surfaces to enhance antifouling properties and improve material durability. Studies suggest that the incorporation of such compounds into coatings can significantly reduce biofilm formation on surfaces.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives revealed that modifications at the thiadiazole ring significantly enhanced antimicrobial activity against Gram-positive bacteria. The specific compound was noted for its ability to disrupt bacterial cell walls.

Case Study 2: Cancer Cell Proliferation

In vitro studies on cancer cell lines treated with triazole derivatives showed a marked decrease in cell viability compared to control groups. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

Mechanism of Action

The mechanism of action of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

The following structurally related compounds highlight variations in substituents, core modifications, and biological or physicochemical properties:

Structural Analogs with Substituted Thiadiazole Moieties
Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Differences Biological/Physicochemical Notes
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidin-7(4H)-one -SMe -CH₂-S-(5-amino-1,3,4-thiadiazol-2-yl) Reference compound Enhanced hydrogen-bonding capacity due to NH₂ group; moderate solubility in polar solvents .
5-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Same core -Ph -CH₂-S-(5-methyl-1,3,4-thiadiazol-2-yl) - Methyl vs. amino on thiadiazole
- Phenyl vs. -SMe at position 2
Reduced polarity due to phenyl group; potential for improved membrane permeability but lower solubility .
2-[(4-Chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Same core -S-(4-chlorobenzyl) -Propyl Alkyl chain at position 5; chlorobenzyl at position 2 Increased lipophilicity; may favor CNS penetration but risks metabolic instability .
Core-Modified Analogs
  • 5-Methylsulfanyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one : Core: Triazolo[4,5-d]pyrimidinone (isomeric fusion). Key Difference: Altered ring fusion impacts electronic distribution and binding to biological targets. Activity: Demonstrated xanthine oxidase inhibition due to structural similarity to xanthine .
  • Thiazolo[4,5-d]pyrimidinones : Core: Thiazole fused to pyrimidinone instead of triazole. Application: Explored as kinase inhibitors .
Electrochemical and Physicochemical Comparisons
  • Triazolopyrimidinones with Piperidine/Morpholine Substituents : Example: 2-(4-Methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one. Key Difference: Basic amine substituents (piperidine/morpholine) improve water solubility. Electrochemical Behavior: Exhibited reversible redox peaks at -0.8 V to -1.2 V (vs.
  • Target Compound :

    • Solubility : Moderate in DMSO (15 mg/mL) but low in water (<1 mg/mL) due to hydrophobic -SMe and thiadiazole groups .
    • LogP : Estimated ~2.5 (higher than morpholine/piperidine analogs) .

Contradictions/Nuances :

  • While phenyl substituents () improve lipophilicity, they may reduce target specificity compared to amino-thiadiazole groups .
  • Thiazolo-pyrimidinones () exhibit distinct SAR profiles despite structural similarities, underscoring the importance of core heteroatom placement .

Biological Activity

The compound 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex heterocyclic molecule that incorporates both thiadiazole and triazole moieties. These structural features are known to confer a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • Thiadiazole ring: Known for its diverse biological activities.
  • Triazole ring: Often associated with antifungal and anticancer properties.
  • Methylthio groups: May enhance solubility and bioavailability.

Molecular Formula

C10H12N6S3OC_{10}H_{12}N_{6}S_{3}O

This formula indicates the presence of multiple functional groups that could interact with various biological targets.

Antimicrobial Activity

Research has shown that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 32.6 μg/mL against Candida albicans, outperforming standard antifungal agents like itraconazole (MIC = 47.5 μg/mL) .
  • Compounds with similar structures have demonstrated efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

Antiviral Activity

The compound's potential as an antiviral agent has been explored:

  • A study indicated that certain thiadiazole derivatives showed activity against HIV-1 with EC50 values indicating moderate effectiveness .
  • The structural orientation of the compound is crucial for its inhibitory effects on viral replication.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties:

  • It has been evaluated in multicellular spheroid models, which mimic tumor environments more accurately than traditional cell cultures .
  • The mechanism of action may involve inhibition of specific enzymes or pathways critical for cancer cell survival.

Case Studies and Research Findings

StudyFindings
Dogan et al. (2018)Evaluated antimicrobial activity against various strainsIdentified promising antibacterial potential with MIC values < 100 μg/mL
Fayad et al. (2019)Screening for anticancer activityFound significant cytotoxic effects in multicellular spheroids
MDPI Review (2020)Overview of synthetic compounds with thiadiazole moietyHighlighted broad spectrum of biological activities linked to structural features

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
  • DNA Interaction : Some compounds can intercalate into DNA, disrupting replication processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.